molecular formula C14H16BrNO3 B13084862 tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate

Cat. No.: B13084862
M. Wt: 326.19 g/mol
InChI Key: AUVMNPWAFHSEQY-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methoxy group attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate typically involves the bromination of 4-methoxyindole followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3-bromo-4-methoxyindole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 3-substituted-4-methoxyindole derivatives.

    Oxidation: Formation of 4-methoxyindole-3-carboxylic acid.

    Reduction: Formation of 4-methoxyindole-3-methanol.

    Hydrolysis: Formation of 3-bromo-4-methoxyindole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 3-bromo-4-methoxy-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

The unique combination of functional groups in this compound makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

tert-butyl 3-bromo-4-methoxyindole-1-carboxylate

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3

InChI Key

AUVMNPWAFHSEQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)Br

Origin of Product

United States

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